REACTION_SMILES
|
[BH4-:15].[CH3:41][CH2:42][OH:43].[Na+:16].[O:17]1[CH:18]2[CH:19]1[C:20]1([CH3:21])[CH:22]([CH2:23]2)[CH:24]2[CH2:25][CH2:26][c:27]3[cH:28][c:29]([O:36][CH3:37])[cH:30][cH:31][c:32]3[CH:33]2[CH2:34][CH2:35]1.[OH2:40].[OH:38][OH:39].[c:1]1([SeH-:2]([c:3]2[cH:4][cH:5][cH:6][cH:7][cH:8]2)=[Se:9])[cH:10][cH:11][cH:12][cH:13][cH:14]1>>[OH:17][CH:19]1[CH:18]=[CH:23][CH:22]2[C:20]1([CH3:21])[CH2:35][CH2:34][CH:33]1[CH:24]2[CH2:25][CH2:26][c:27]2[cH:28][c:29]([O:36][CH3:37])[cH:30][cH:31][c:32]21
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
COc1ccc2c(c1)CCC1C2CCC2(C)C1CC1OC12
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc2c(c1)CCC1C2CCC2(C)C1CC1OC12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Se]=[SeH-](c1ccccc1)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc2c(c1)CCC1C2CCC2(C)C(O)C=CC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[BH4-:15].[CH3:41][CH2:42][OH:43].[Na+:16].[O:17]1[CH:18]2[CH:19]1[C:20]1([CH3:21])[CH:22]([CH2:23]2)[CH:24]2[CH2:25][CH2:26][c:27]3[cH:28][c:29]([O:36][CH3:37])[cH:30][cH:31][c:32]3[CH:33]2[CH2:34][CH2:35]1.[OH2:40].[OH:38][OH:39].[c:1]1([SeH-:2]([c:3]2[cH:4][cH:5][cH:6][cH:7][cH:8]2)=[Se:9])[cH:10][cH:11][cH:12][cH:13][cH:14]1>>[OH:17][CH:19]1[CH:18]=[CH:23][CH:22]2[C:20]1([CH3:21])[CH2:35][CH2:34][CH:33]1[CH:24]2[CH2:25][CH2:26][c:27]2[cH:28][c:29]([O:36][CH3:37])[cH:30][cH:31][c:32]21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
COc1ccc2c(c1)CCC1C2CCC2(C)C1CC1OC12
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc2c(c1)CCC1C2CCC2(C)C1CC1OC12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Se]=[SeH-](c1ccccc1)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc2c(c1)CCC1C2CCC2(C)C(O)C=CC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |